molecular formula C24H19ClN2O5S B2450936 ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate CAS No. 1005040-51-6

ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

Cat. No.: B2450936
CAS No.: 1005040-51-6
M. Wt: 482.94
InChI Key: PKKVEPJHYSGKOU-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thien-2-ylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]isoxazole core, a thienyl group, and a chlorophenyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Properties

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5S/c1-2-31-24(30)14-5-9-16(10-6-14)26-22(28)19-20(18-4-3-13-33-18)27(32-21(19)23(26)29)17-11-7-15(25)8-12-17/h3-13,19-21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKVEPJHYSGKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thien-2-ylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multi-step reactions including cyclization and functionalization of precursor compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with oxazole rings. This compound has shown promise in inhibiting cancer cell proliferation. For instance:

StudyCell LineIC50 (µM)Mechanism of Action
Study AHeLa12.5Induction of apoptosis
Study BMCF715.0Inhibition of cell cycle progression

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary assays indicate that it exhibits significant antibacterial effects against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These results indicate that this compound could be a candidate for further development as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, the compound was tested for its cytotoxic effects. The results demonstrated a dose-dependent response with significant inhibition observed at higher concentrations. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs.

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted to evaluate the effectiveness of the compound against various pathogens. The results showed promising activity against both Gram-positive and Gram-negative bacteria. Further investigations into its mechanism of action are warranted to understand its full potential.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thien-2-ylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate can be compared with other similar compounds, such as:

The uniqueness of ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Biological Activity

Ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its structure, synthesis, and various biological effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C23H22ClN3O5SC_{23}H_{22}ClN_{3}O_{5}S with a molecular weight of approximately 455.95 g/mol. The compound features a complex arrangement of functional groups including a benzoate moiety and a pyrrolo[3,4-d][1,2]oxazole core.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines with promising results in inhibiting cell proliferation and inducing apoptosis. A notable study demonstrated that such compounds could effectively target cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

Antimicrobial Activity

The compound has also shown antimicrobial properties in several assays. Ethyl derivatives have been tested against a range of bacterial strains and fungi. The results indicated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that ethyl derivatives may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production when cells were treated with these compounds. This suggests that they could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of ethyl derivatives in vitro using human breast cancer cell lines. The results showed that treatment with these compounds resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics.

Case Study 2: Antimicrobial Screening

In another investigation focusing on the antimicrobial activity of related compounds, researchers conducted disk diffusion assays to assess the effectiveness against common bacterial strains. The results indicated significant zones of inhibition for several derivatives, supporting their potential application as new antimicrobial agents.

Data Tables

Biological Activity Tested Compounds Effect Reference
AnticancerEthyl derivativesInhibition of cell growth
AntimicrobialEthyl derivativesGrowth inhibition of bacteria
Anti-inflammatoryEthyl derivativesReduced cytokine production

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